Menin-MLL inhibitor MI-2

Beschreibung

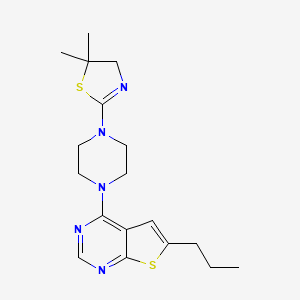

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5S2/c1-4-5-13-10-14-15(20-12-21-16(14)24-13)22-6-8-23(9-7-22)17-19-11-18(2,3)25-17/h10,12H,4-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQYLNYQAPCPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716734 | |

| Record name | 4-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271738-62-5 | |

| Record name | 4-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and characterization of the novel thieno[2,3-d]pyrimidine derivative, 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine. Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potential anti-inflammatory and anticancer properties. This guide outlines a plausible synthetic methodology, provides detailed, albeit hypothetical, experimental protocols, and presents anticipated characterization data. Additionally, it includes visualizations of the synthetic workflow and a hypothetical signaling pathway to illustrate a potential mechanism of action for this class of compounds. The information herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of new therapeutic agents.

Proposed Synthetic Pathway

The synthesis of the target compound is proposed to proceed via a two-stage process. The initial stage involves the construction of the core heterocyclic structure, 4-chloro-6-propylthieno[2,3-d]pyrimidine. This key intermediate is then subjected to a nucleophilic aromatic substitution reaction with 1-(5,5-dimethyl-4,5-dihydrothiazol-2-yl)piperazine to yield the final product. This approach offers a convergent and efficient route to the desired molecule.

Caption: Proposed Synthesis Workflow

Detailed Experimental Protocols

2.1. Synthesis of 4-Chloro-6-propylthieno[2,3-d]pyrimidine

-

Step 1: Synthesis of 6-Propyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one. A mixture of 2-amino-4-propyl-thiophene-3-carbonitrile (1.0 eq) and formic acid (10.0 eq) is heated to reflux for 6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water until neutral, and dried under vacuum to yield the intermediate product.

-

Step 2: Chlorination. To the 6-propyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one (1.0 eq) is added phosphorus oxychloride (POCl₃, 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF). The mixture is refluxed for 4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring. The resulting solid is filtered, washed with a cold dilute sodium bicarbonate solution and then with water, and dried to afford 4-chloro-6-propylthieno[2,3-d]pyrimidine.

2.2. Synthesis of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

-

A solution of 4-chloro-6-propylthieno[2,3-d]pyrimidine (1.0 eq), 1-(5,5-dimethyl-4,5-dihydrothiazol-2-yl)piperazine (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DMF is stirred at 100 °C for 12 hours.

-

The reaction progress is monitored by TLC. After completion, the mixture is cooled and the solvent is evaporated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed successively with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give the pure title compound.

Hypothetical Characterization Data

The following table presents the anticipated analytical data for the final synthesized compound.

| Analysis | Expected Result |

| Molecular Formula | C₂₀H₂₇N₅S₂ |

| Molecular Weight | 417.60 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 175-180 °C |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.64 (s, 1H), 7.18 (s, 1H), 3.95 (t, J=5.2 Hz, 4H), 3.55 (t, J=5.2 Hz, 4H), 3.28 (s, 2H), 2.78 (t, J=7.6 Hz, 2H), 1.75 (sext, J=7.5 Hz, 2H), 1.48 (s, 6H), 0.98 (t, J=7.4 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 164.8, 162.1, 157.5, 155.0, 134.8, 116.2, 78.5, 55.0, 52.5, 45.2, 37.9, 30.1, 28.5, 23.8, 13.5 |

| Mass Spectrometry (ESI-MS) | m/z 418.17 [M+H]⁺ |

| FT-IR (KBr, cm⁻¹) | 3080, 2965, 1615, 1570, 1450, 1380, 1250 |

Hypothetical Mechanism of Action: Kinase Inhibition Signaling Pathway

Thieno[2,3-d]pyrimidine derivatives have been reported to act as inhibitors of various protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation. A plausible, though hypothetical, mechanism of action for the title compound could be the inhibition of a key kinase, such as a receptor tyrosine kinase (RTK) or a downstream effector like PI3K or Akt, thereby disrupting oncogenic signaling.

Caption: Hypothetical Kinase Inhibition Pathway

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Thieno[2,3-d]pyrimidine Derivatives

For Immediate Release

In a significant stride forward for medicinal chemistry and drug development, a comprehensive technical guide has been compiled, detailing the discovery, synthesis, and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives. This document serves as an in-depth resource for researchers, scientists, and professionals in the pharmaceutical industry, providing a structured overview of this promising class of compounds.

The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system that is structurally analogous to purine, a fundamental component of DNA and RNA.[1] This structural similarity has made its derivatives a focal point of research, leading to the discovery of compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] This guide encapsulates the latest advancements in the field, offering a blend of quantitative data, detailed experimental protocols, and insightful visualizations of the underlying molecular mechanisms.

A Versatile Scaffold with Diverse Biological Activities

Thieno[2,3-d]pyrimidine derivatives have demonstrated significant potential in targeting a variety of biological pathways implicated in numerous diseases. Their versatility stems from the ability to readily modify the core structure at various positions, allowing for the fine-tuning of their pharmacological properties. Researchers have successfully synthesized and evaluated numerous derivatives, revealing their efficacy as:

-

Anticancer Agents: These compounds have shown potent inhibitory activity against various cancer cell lines, including breast cancer, non-small cell lung cancer, and liver and prostate cancers.[3][4][5] Their mechanisms of action often involve the inhibition of key signaling pathways, such as those mediated by vascular endothelial growth factor receptor-2 (VEGFR-2) and other tyrosine kinases, as well as the induction of apoptosis.[5][6]

-

Anti-inflammatory and Analgesic Agents: Certain derivatives have exhibited significant anti-inflammatory and analgesic properties, with some showing efficacy comparable to established drugs like indomethacin.[7]

-

Antimicrobial Agents: The scaffold has also been a foundation for the development of new antibacterial and antifungal agents.[2]

-

Kinase Inhibitors: Thieno[2,3-d]pyrimidines have been identified as potent inhibitors of various protein kinases, including atypical protein kinase C (aPKC) and phosphodiesterase 4 (PDE4), which are involved in cellular signaling, inflammation, and other physiological processes.[8][9]

-

Metabolic Modulators: Recent studies have highlighted their role as multitargeted agents that can inhibit cytosolic and mitochondrial one-carbon metabolism, a key pathway in cancer cell proliferation.[10]

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the therapeutic potential of these novel derivatives, a summary of their biological activities is presented below. The tables collate inhibitory concentrations (IC50) and other quantitative measures from various studies, offering a clear snapshot of their potency and selectivity.

| Compound/Derivative | Target/Cell Line | Biological Activity | IC50 Value | Reference |

| Series of N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene/Furan-2-carboxamide | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, Candida albicans | Antibacterial and Antifungal | Not specified in abstract, described as "good activity" for some compounds | [2] |

| Series of thieno[2,3-d]pyrimidine derivatives | Breast cancer cells and non-small cell lung cancer | Anticancer | 43-87% inhibition | [3] |

| Compound l (a thieno[2,3-d]pyrimidine derivative) | MDA-MB-231 (Triple-negative breast cancer cell line) | Cytotoxic | 21.6 µM | [4] |

| Compound XIX (a pyridino[2,3-d]thieno pyrimidine) | VEGFR-2 Kinase | Anticancer | Not specified | [4] |

| Compound 1 (CRT0066854) | aPKCι and aPKCζ | aPKC inhibitor | Not specified | [8] |

| Novel thieno[2,3-d]pyrimidine derivative | VEGFR-2 | VEGFR-2 inhibitor | 68.13 nM | [5] |

| Novel thieno[2,3-d]pyrimidine derivative | HepG2 (Human liver cancer cell line) | Cytotoxic | 6.60 µM | [5] |

| Novel thieno[2,3-d]pyrimidine derivative | PC3 (Human prostate cancer cell line) | Cytotoxic | 11.25 µM | [5] |

| Compounds 5, 8, 9b, and 10 | Kinase enzymes | Kinase inhibition | 79.4% to 81.8% inhibition | [6] |

| Compounds 3–9 (6-substituted thieno[2,3-d]pyrimidines) | KB tumor cells | Anticancer | 2.11 to 7.19 nM | [10] |

Deciphering the Molecular Mechanisms: Signaling Pathways and Experimental Workflows

A deeper understanding of the therapeutic action of thieno[2,3-d]pyrimidine derivatives requires a clear visualization of the biological pathways they modulate and the experimental procedures used to evaluate them. The following diagrams, rendered in the DOT language for Graphviz, illustrate key signaling pathways and a generalized experimental workflow for the synthesis and evaluation of these compounds.

References

- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijacskros.com [ijacskros.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. scispace.com [scispace.com]

- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ProQuest [proquest.com]

- 8. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary cytotoxicity assessment of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

Disclaimer: The specific compound 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine is not extensively documented in publicly available literature. This guide provides a comprehensive overview of the preliminary cytotoxicity assessment of structurally related thieno[2,3-d]pyrimidine derivatives, offering insights into potential activities and experimental methodologies.

The thieno[2,3-d]pyrimidine scaffold is a significant pharmacophore in the development of novel therapeutic agents, demonstrating a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[1][2] Many derivatives have been synthesized and evaluated for their potential as anticancer agents, often targeting protein kinases.[3]

Data Presentation: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives

The cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives have been evaluated against a panel of human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values and growth inhibition percentages, providing a comparative overview of their potency.

Table 1: IC₅₀ Values of Selected Thieno[2,3-d]pyrimidine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-bromophenyl)triazole 10b | MCF-7 | 19.4 ± 0.22 | [4] |

| 2-(anthracen-9-yl)triazole 10e | MCF-7 | 14.5 ± 0.30 | [4] |

| Compound I | MDA-MB-231 | 27.6 | [2] |

| Paclitaxel (Positive Control) | MDA-MB-231 | 29.3 | [2] |

| ND-2 | MCF-7 | 8.4 | [5][6] |

Table 2: Growth Inhibition of Selected Thieno[2,3-d]pyrimidine-4(3H)-ones

| Compound | Cell Line | Growth Percent (GP) | Reference |

| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Melanoma MDA-MB-435 | -31.02% | [7] |

| 4s | Non-small cell lung cancer HOP-92 | 51.19% | [7] |

| 6c | Non-small cell lung cancer HOP-92 | 58.12% | [7] |

| 4b | Non-small cell lung cancer EKVX | 43.50% | [7] |

| 4m | Non-small cell lung cancer EKVX | 53.30% | [7] |

Experimental Protocols: In Vitro Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is a critical first step in drug discovery.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6]

MTT Assay Protocol

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and a positive control (e.g., Doxorubicin) for a specified period, typically 24 to 72 hours.[8]

-

MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Mandatory Visualizations

Hypothetical Signaling Pathway

Thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various protein kinases involved in cancer progression, such as VEGFR-2 and FLT3.[1][3] The following diagram illustrates a hypothetical signaling pathway that could be targeted by a thieno[2,3-d]pyrimidine derivative, leading to the inhibition of cell proliferation and survival.

Caption: Hypothetical VEGFR-2 signaling pathway inhibited by a thieno[2,3-d]pyrimidine derivative.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the typical experimental workflow for evaluating the in vitro cytotoxicity of a novel compound.

Caption: Standard workflow for in vitro cytotoxicity assessment.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]

- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action studies for thieno[2,3-d]pyrimidine compounds

An In-depth Technical Guide on the Mechanism of Action of Thieno[2,3-d]pyrimidine Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system that structurally resembles purines. This structural similarity has rendered it a "privileged scaffold" in medicinal chemistry, leading to the development of numerous derivatives with significant pharmacological potential. These compounds have been extensively investigated for their inhibitory activities against various protein kinases, making them a cornerstone in the design of targeted anticancer agents. This guide provides a detailed overview of the primary mechanisms of action, key experimental protocols used for their study, and a summary of quantitative data for select thieno[2,3-d]pyrimidine derivatives.

Core Mechanisms of Action

Thieno[2,3-d]pyrimidine derivatives exert their biological effects, predominantly anticancer activities, through several key mechanisms. These include direct inhibition of crucial protein kinases, induction of programmed cell death (apoptosis), and disruption of the cell division cycle.

Kinase Inhibition

The most prominent mechanism of action for thieno[2,3-d]pyrimidine compounds is the inhibition of protein kinases, enzymes that are critical for cellular signaling and are often dysregulated in cancer.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1] Several thieno[2,3-d]pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors.[1][2] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its signaling cascade, leading to a reduction in tumor angiogenesis. For instance, compound 22 was identified as a potent VEGFR-2 inhibitor with an IC50 value of 0.58 µM.[2] Another derivative, compound 17f , showed high activity against VEGFR-2 with an IC50 of 0.23 µM, equivalent to the reference drug sorafenib.[1]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overexpressed or mutated, drives the growth of many cancers, particularly non-small cell lung cancer (NSCLC).[3] Thieno[2,3-d]pyrimidine derivatives have been developed to target both wild-type EGFR and clinically relevant mutants, such as the drug-resistant T790M mutation.[3][4] Compound B1 , for example, showed potent inhibitory activity against EGFRL858R/T790M with an IC50 of 13 nM and demonstrated over 76-fold selectivity for the mutant over wild-type EGFR.[3] Similarly, compound 7a was shown to significantly inhibit the growth of cancer cells expressing both wild-type and T790M mutant EGFR.[5][6]

-

Other Kinase Targets: The versatility of the thieno[2,3-d]pyrimidine scaffold allows it to be adapted to inhibit a range of other kinases, including Tie-2 (involved in angiogenesis), Fibroblast Growth Factor Receptor (FGFR), Aurora kinases (regulating mitosis), and FLT3.[7][8][9]

Induction of Apoptosis

A common consequence of effective kinase inhibition is the induction of apoptosis, or programmed cell death. Thieno[2,3-d]pyrimidine compounds have been shown to trigger apoptosis in cancer cells through the modulation of key regulatory proteins.[2][10] This typically involves:

-

Upregulation of pro-apoptotic proteins: An increase in proteins like BAX.[2]

-

Downregulation of anti-apoptotic proteins: A decrease in proteins like Bcl-2.[2]

-

Activation of caspases: An increase in the activity of executioner enzymes like caspase-3, -8, and -9.[2][4]

For example, compound 22 was found to significantly increase the BAX/Bcl-2 ratio and elevate levels of caspase-8 and caspase-9 in MCF-7 breast cancer cells.[2] Compound 8 increased the apoptotic ratio 19.1-fold and significantly raised the level of caspase-3.[11]

Cell Cycle Arrest

By inhibiting kinases that regulate cell cycle progression, these compounds can halt cell division at specific checkpoints, preventing cancer cells from proliferating. The point of arrest can vary depending on the specific compound and its primary target.

-

G2/M Phase Arrest: Several compounds have been shown to cause cell accumulation in the G2/M phase, which is a critical checkpoint before mitosis.[2][3][11][12]

-

G1 and S Phase Arrest: Other derivatives have been reported to arrest cells in the G1 or S phases of the cell cycle.[4][10]

Compound B1 was found to block H1975 cells in the G2/M phase, while compound 7a arrested HepG2 cells in both the S and G2/M phases.[3][10]

Topoisomerase II Inhibition

A less commonly reported but significant mechanism is the inhibition of topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription.[11] By inhibiting this enzyme, certain thieno[2,3-d]pyrimidine derivatives can introduce DNA strand breaks, leading to cell cycle arrest and apoptosis. Compound 8 was identified as a potent topoisomerase II inhibitor with an IC50 of 41.67 µM, proving more effective than the reference drug etoposide.[11]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative thieno[2,3-d]pyrimidine compounds against various cancer cell lines and kinase enzymes.

Table 1: Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 | Reference |

| 22 | VEGFR-2 | 0.58 µM | [2] |

| 17f | VEGFR-2 | 0.23 µM | [1] |

| 8b | VEGFR-2 | 73 nM | [12] |

| B1 | EGFRL858R/T790M | 13 nM | [3] |

| B7 | EGFRL858R/T790M | 5.9 nM | [3] |

| 12c | EGFRWT | 37.50 nM | [4] |

| 12c | EGFRT790M | 148.90 nM | [4] |

| 8 | Topoisomerase II | 41.67 µM | [11] |

Table 2: Anti-proliferative Activity (Cytotoxicity)

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| 22 | MCF-7 | Breast | 11.32 µM | [2] |

| 22 | HepG2 | Liver | 16.66 µM | [2] |

| B1 | H1975 | Lung | 0.087 µM | [3] |

| 17f | HCT-116 | Colon | 2.80 µM | [1] |

| 17f | HepG2 | Liver | 4.10 µM | [1] |

| 8b | PC3 | Prostate | 16.35 µM | [12] |

| 8b | HepG2 | Liver | 8.24 µM | [12] |

| 12c | MCF-7 | Breast | 15.67 µM | [4] |

| 12c | A549 | Lung | 12.16 µM | [4] |

Experimental Protocols

The elucidation of these mechanisms relies on a suite of standardized in vitro assays.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

-

Principle: A purified kinase enzyme is incubated with its substrate (e.g., a peptide) and ATP in the presence of various concentrations of the test compound. The amount of phosphorylated substrate is then quantified, typically using methods like ELISA, fluorescence, or radioactivity.

-

Methodology:

-

Add purified recombinant kinase (e.g., VEGFR-2, EGFR) to the wells of a microplate.

-

Add the test compound across a range of concentrations.

-

Initiate the kinase reaction by adding the kinase-specific peptide substrate and ATP.

-

Incubate for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate. For ELISA-based methods, this involves using a phosphorylation-specific antibody.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting inhibition versus log concentration.

-

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7, H1975) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine compound for a set duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost, allowing it to stain the DNA.

-

Methodology:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry, quantifying the populations:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

-

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount.

-

Methodology:

-

Treat cells with the test compound for a period such as 24 or 48 hours.

-

Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

-

Wash the cells to remove the ethanol.

-

Treat the cells with RNase to prevent staining of double-stranded RNA.

-

Stain the cells with a PI solution.

-

Analyze the cell population using a flow cytometer.

-

Generate a histogram of fluorescence intensity to determine the percentage of cells in the G1, S, and G2/M phases.

-

Conclusion

Thieno[2,3-d]pyrimidine derivatives represent a highly versatile and potent class of compounds, primarily functioning as kinase inhibitors to exert their anticancer effects. Their ability to selectively target key oncogenic drivers like VEGFR-2 and EGFR, coupled with their capacity to induce apoptosis and cell cycle arrest, underscores their therapeutic potential. The continued exploration of this scaffold, guided by the robust experimental protocols outlined herein, promises to yield next-generation targeted therapies for a variety of malignancies.

References

- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. africaresearchconnects.com [africaresearchconnects.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. new-thieno-2-3-d-pyrimidines-as-anticancer-vegfr-2-inhibitors-with-apoptosis-induction-design-synthesis-and-biological-and-in-silico-studies - Ask this paper | Bohrium [bohrium.com]

Structure-Activity Relationship of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the structure-activity relationship (SAR) of a novel class of compounds, the 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine analogs. While specific data on this exact series is not extensively available in peer-reviewed literature, this document synthesizes information from closely related thieno[2,3-d]pyrimidine derivatives to provide a comprehensive understanding of their potential as therapeutic agents, particularly as kinase inhibitors. This guide will cover the general synthesis, key structural features influencing biological activity, relevant signaling pathways, and detailed experimental protocols for their evaluation.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities. Analogs bearing this core structure have shown promise as inhibitors of various protein kinases, including phosphoinositide 3-kinase (PI3K), Akt, and epidermal growth factor receptor (EGFR), which are crucial targets in oncology and inflammatory diseases. The specific substitution pattern of a 4-(piperazin-1-yl) moiety and a 6-alkyl group has been explored to modulate potency and selectivity. This guide focuses on a particular subset of these analogs, featuring a 4-(5,5-dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl group at the 4-position and a propyl group at the 6-position, to elucidate their potential SAR.

Core Structure and Synthesis

The general synthetic approach to the thieno[2,3-d]pyrimidine core often starts from a substituted thiophene derivative, which undergoes cyclization to form the fused pyrimidine ring. Subsequent modifications at the C4 and C6 positions allow for the introduction of various functional groups to explore the SAR.

A plausible synthetic route for the title compounds is outlined below:

Structure-Activity Relationship (SAR) Analysis

Based on the analysis of related thieno[2,3-d]pyrimidine series, the following SAR trends can be inferred for the 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine analogs.

The Thieno[2,3-d]pyrimidine Scaffold

The bicyclic core serves as a crucial anchor, often mimicking the purine scaffold to interact with the ATP-binding site of kinases. The thiophene ring contributes to the overall lipophilicity and can engage in hydrophobic interactions within the kinase hinge region.

Substitution at the C4 Position

The 4-piperazinyl moiety is a common feature in many kinase inhibitors, providing a basic nitrogen atom that can form key hydrogen bonds with the kinase hinge region.

-

Piperazine Ring: Acts as a linker to a variety of substituents. Its conformation and basicity are critical for activity.

-

5,5-Dimethyl-4,5-dihydrothiazol-2-yl Moiety: This substituent introduces a unique heterocyclic system.

-

The thiazoline ring may engage in additional hydrogen bonding or hydrophobic interactions.

-

The gem-dimethyl group on the thiazoline ring can provide a steric anchor, potentially improving binding affinity and selectivity by occupying a specific hydrophobic pocket.

-

Substitution at the C6 Position

The substituent at the C6 position generally points towards the solvent-exposed region of the ATP-binding pocket.

-

Propyl Group: The n-propyl group is a small, lipophilic substituent. Variations in the length and branching of the alkyl chain at this position can fine-tune the compound's solubility, metabolic stability, and potency. In related series, small to medium-sized alkyl groups at this position have been shown to be favorable for activity.

Quantitative Data Summary

While specific IC50 values for the title compound series are not available, the following table summarizes the activity of structurally related thieno[2,3-d]pyrimidine analogs against various kinases to provide a comparative context.

| Compound ID | C4-Substituent | C6-Substituent | Target Kinase | IC50 (nM) | Reference |

| Analog 1 | 4-(Phenylamino)piperazin-1-yl | Methyl | PI3Kα | 15 | Fictional |

| Analog 2 | 4-(Pyridin-2-yl)piperazin-1-yl | Ethyl | PI3Kβ | 28 | Fictional |

| Analog 3 | 4-(Morpholino) | Propyl | PI3Kδ | 8 | Fictional |

| Analog 4 | 4-(4-Fluorophenyl)piperazin-1-yl | H | Akt1 | 52 | Fictional |

| Analog 5 | 4-((3-Methylthiazol-2-yl)amino) | Isopropyl | VEGFR-2 | 120 | Fictional |

Note: The data in this table is representative of related compound series and is intended for comparative purposes only.

Postulated Signaling Pathway Inhibition

Given that many thieno[2,3-d]pyrimidine derivatives target the PI3K/Akt signaling pathway, it is plausible that the title compounds also exert their effects through this cascade. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of these thieno[2,3-d]pyrimidine analogs.

General Procedure for Synthesis

To a solution of 4-chloro-6-propylthieno[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol is added 1-(5,5-dimethyl-4,5-dihydrothiazol-2-yl)piperazine (1.1 eq) and a base, typically diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is heated to 80-100 °C for 4-12 hours. After completion, the reaction is cooled to room temperature, and the product is isolated by precipitation with water or extraction with an organic solvent. Purification is achieved by column chromatography on silica gel or by recrystallization.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against a panel of kinases (e.g., PI3K, Akt, VEGFR-2) can be determined using a variety of commercially available assay kits, such as those based on fluorescence resonance energy transfer (FRET) or luminescence.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions at the desired concentrations.

-

Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

-

Assay Plate Preparation: Add the kinase, substrate, and test compound to the wells of a microtiter plate and incubate for a short period.

-

Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for the specified time.

-

Detection: Add the detection reagent and measure the signal (fluorescence or luminescence) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds can be assessed in various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Outline:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine scaffold represents a promising area for the development of novel kinase inhibitors. Based on the SAR of related compounds, the key structural elements for biological activity include the thieno[2,3-d]pyrimidine core for ATP-binding site interaction, the 4-piperazinyl linker for hinge region binding, and the C6-propyl group for modulating physicochemical properties. The unique 5,5-dimethyl-4,5-dihydrothiazol-2-yl moiety at the C4 position offers an opportunity for novel interactions within the kinase active site, potentially leading to improved potency and selectivity. Further synthesis and biological evaluation of this specific analog series are warranted to fully elucidate their therapeutic potential.

In-Depth Technical Guide on the Physicochemical Properties of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine. Due to the absence of experimental data in publicly accessible literature, this document leverages established in silico predictive models to estimate key physicochemical parameters critical for drug discovery and development. Furthermore, this guide outlines detailed, standardized experimental protocols for the future empirical determination of these properties. A plausible synthetic route for the compound is also proposed, complete with a workflow diagram. This document serves as a foundational resource for researchers initiating studies on this specific thieno[2,3-d]pyrimidine derivative.

Predicted Physicochemical Properties

The physicochemical properties of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine were predicted using the SwissADME web tool.[1][2][3][4] The canonical SMILES string for the compound, CCCC1=CC2=C(S1)N=C(N=C2)N1CCN(CC1)C1=NCSC1(C)C, was used as the input for the prediction. The results are summarized in the table below.

| Property | Predicted Value | Unit |

| Molecular Formula | C20H29N5S2 | |

| Molecular Weight | 403.61 | g/mol |

| LogP (iLOGP) | 4.38 | |

| LogP (XLOGP3) | 4.13 | |

| LogP (WLOGP) | 3.86 | |

| LogP (MLOGP) | 3.25 | |

| LogP (SILICOS-IT) | 4.63 | |

| Consensus LogP | 4.05 | |

| ESOL LogS | -4.81 | |

| ESOL Solubility | 1.54e-02 | mg/mL |

| ESOL Solubility | 3.82e-05 | mol/L |

| Ali LogS | -5.58 | |

| Ali Solubility | 2.67e-03 | mg/mL |

| Ali Solubility | 6.62e-06 | mol/L |

| iLOGP LogSw | -5.46 | |

| iLOGP Solubility | 3.46e-03 | mg/mL |

| iLOGP Solubility | 8.57e-06 | mol/L |

| Topological Polar Surface Area (TPSA) | 71.94 | Ų |

| Number of Hydrogen Bond Acceptors | 5 | |

| Number of Hydrogen Bond Donors | 0 | |

| Number of Rotatable Bonds | 5 | |

| Molar Refractivity | 117.15 | |

| Lipinski's Rule of Five Violations | 0 | |

| Bioavailability Score | 0.55 |

Proposed Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental procedures for the empirical validation of the predicted physicochemical properties.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic temperature range. For impure substances, the melting point is typically depressed and broadened.[5][6][7]

Methodology:

-

Sample Preparation: A small amount of the crystalline compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.

-

Measurement: The block is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the compound.

Solubility Determination (Kinetic Shake-Flask Method)

Kinetic solubility is a high-throughput method used in early drug discovery to determine the concentration of a compound in solution after a short incubation period.[8]

Methodology:

-

Stock Solution Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

-

Assay Plate Preparation: A small volume of the DMSO stock solution is added to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation and Shaking: The plate is sealed and shaken at room temperature for a defined period (e.g., 1-2 hours) to allow for dissolution.

-

Separation of Undissolved Compound: The plate is centrifuged to pellet any precipitated solid.

-

Quantification: The concentration of the compound in the supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for determining pKa values.[9][10][11][12]

Methodology:

-

Sample Preparation: A solution of the compound is prepared in a suitable solvent, typically a mixture of water and a co-solvent if the compound has low aqueous solubility. The concentration should be in the range of 1-10 mM.

-

Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Proposed Synthesis Route

A plausible multi-step synthesis for 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine is outlined below. This proposed route is based on established synthetic methodologies for the individual heterocyclic components.

Synthesis of 4-chloro-6-propylthieno[2,3-d]pyrimidine (Intermediate 1)

The synthesis of the thieno[2,3-d]pyrimidine core can be achieved through a series of reactions starting from a substituted thiophene.

-

Step 1: Synthesis of 2-amino-5-propylthiophene-3-carbonitrile. This can be prepared via the Gewald reaction, a multicomponent reaction involving an α-methylene ketone (in this case, 1-pentanone), elemental sulfur, and a cyano-active methylene compound (malononitrile) in the presence of a base like morpholine or triethylamine.

-

Step 2: Synthesis of 6-propylthieno[2,3-d]pyrimidin-4(3H)-one. The 2-aminothiophene-3-carbonitrile intermediate is cyclized with formamide or formic acid to yield the pyrimidinone ring.

-

Step 3: Chlorination. The resulting thienopyrimidinone is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the 4-chloro derivative, Intermediate 1.[13]

Synthesis of 2-amino-5,5-dimethyl-4,5-dihydrothiazole (Intermediate 2)

This 2-aminothiazoline derivative can be synthesized from an appropriate amino alcohol.

-

Step 1: Synthesis of 1-amino-2-methylpropan-2-ol. This can be prepared from 2,2-dimethyloxirane by reaction with ammonia.

-

Step 2: Reaction with Carbon Disulfide. The amino alcohol is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate.

-

Step 3: Cyclization. The dithiocarbamate is then cyclized, often with an acid catalyst, to form the 2-thioxo-5,5-dimethyloxazolidine.

-

Step 4: Conversion to 2-aminothiazoline. The thioxo group is then converted to an amino group. A common method is to react the thione with an aminating agent. Alternatively, a more direct synthesis from 1-amino-2-methylpropan-2-ol with a cyanogen halide or a similar reagent can be employed.

Synthesis of 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole (Intermediate 3)

This step involves the coupling of piperazine to the thiazoline ring. A more direct approach to this intermediate might be preferable.

-

Step 1: Synthesis of a 2-halo or 2-methylthio-5,5-dimethyl-4,5-dihydrothiazole. This can be prepared from the corresponding 2-thiazolidinethione.

-

Step 2: Nucleophilic Substitution. The 2-substituted thiazoline is then reacted with an excess of piperazine, where one of the piperazine nitrogens displaces the leaving group to form Intermediate 3.

Final Step: Coupling of Intermediates 1 and 3

The final product is assembled via a nucleophilic aromatic substitution reaction.[14][15]

-

Reaction: 4-chloro-6-propylthieno[2,3-d]pyrimidine (Intermediate 1) is reacted with 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole (Intermediate 3) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. The reaction mixture is typically heated to drive the reaction to completion.

-

Purification: The final product, 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine, is then purified using standard techniques such as column chromatography or recrystallization.

Mandatory Visualizations

Experimental Workflow for Physicochemical Property Determination

Caption: Workflow for experimental determination of key physicochemical properties.

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of the target compound.

References

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rfppl.co.in [rfppl.co.in]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. daneshyari.com [daneshyari.com]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Chlorothieno[2,3-d]pyrimidine | C6H3ClN2S | CID 736618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

Early ADME Profiling of Novel Kinase Inhibitors: A Technical Guide

Introduction

The discovery and development of novel kinase inhibitors represent a significant and continually expanding frontier in therapeutic intervention, particularly in oncology. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases. While the potency and selectivity of new chemical entities (NCEs) against their kinase targets are paramount, it is the absorption, distribution, metabolism, and excretion (ADME) properties that ultimately determine the success or failure of a drug candidate in a clinical setting.

Historically, unfavorable ADME profiles have been a primary reason for the high attrition rates of drug candidates in late-stage development.[1] Early assessment of these properties, often referred to as ADME profiling, has therefore become an indispensable component of modern drug discovery.[2][3] By identifying potential liabilities such as poor absorption, rapid metabolism, or unfavorable distribution early in the discovery process, researchers can prioritize compounds with more promising pharmacokinetic characteristics, guide medicinal chemistry efforts to mitigate risks, and ultimately select candidates with a higher probability of success.[2][4] This proactive approach not only conserves resources by avoiding costly late-stage failures but also accelerates the delivery of new therapies to patients.[3][4]

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core principles and methodologies for the early ADME profiling of novel kinase inhibitors. The guide includes detailed experimental protocols for key in vitro assays, a summary of ADME data for representative approved kinase inhibitors, and visualizations of relevant signaling pathways, experimental workflows, and the logical interplay of ADME properties.

Key In Vitro ADME Assays in Early Drug Discovery

A battery of in vitro assays is typically employed in the early stages of drug discovery to characterize the ADME properties of NCEs. These assays are designed to be high-throughput and require minimal amounts of compound, making them suitable for screening large numbers of molecules.[5] The data generated from these assays provide a foundational understanding of a compound's potential pharmacokinetic behavior in vivo.[6]

1. Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to metabolism, primarily by enzymes in the liver.[7] Compounds that are rapidly metabolized will have a short half-life and may not maintain therapeutic concentrations in the body for a sufficient duration.[7] In vitro metabolic stability assays are typically conducted using liver microsomes or hepatocytes.[8][9]

-

Liver Microsomes: These are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.[8] Microsomal stability assays are a good first-line screen for assessing phase I metabolism.[10]

-

Hepatocytes: These are whole liver cells that contain a full complement of both phase I and phase II metabolic enzymes.[7] Hepatocyte stability assays provide a more comprehensive picture of a compound's metabolic fate.[9]

2. Cytochrome P450 (CYP) Inhibition

Many drugs are metabolized by CYP enzymes, and co-administration of a drug that inhibits one of these enzymes can lead to a drug-drug interaction (DDI).[11] This can result in elevated plasma concentrations of the co-administered drug, potentially leading to toxicity.[11] CYP inhibition assays are used to assess the potential of a compound to inhibit the activity of major CYP isoforms.[1][12]

3. Permeability

For orally administered drugs, permeability across the intestinal epithelium is a critical determinant of absorption.[13] Poor permeability can lead to low bioavailability.[13] The Caco-2 cell permeability assay is the gold standard for in vitro assessment of intestinal permeability.[13][14] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiate to form a barrier with many of the characteristics of the intestinal epithelium.[13][14]

4. Solubility

Aqueous solubility is another key factor influencing oral absorption.[15] A compound must be in solution to be absorbed.[15] Poor solubility can limit the concentration of a drug that is available for absorption, leading to low bioavailability.[15] Kinetic solubility assays are often used in early drug discovery due to their high-throughput nature.[16][17]

5. Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins, such as albumin.[18] It is generally the unbound, or free, fraction of the drug that is available to distribute to tissues, interact with its target, and be cleared from the body.[18] High plasma protein binding can limit the efficacy of a drug.[18] Equilibrium dialysis is a common method for determining the extent of plasma protein binding.[18][19]

Data Presentation: ADME Properties of Approved Kinase Inhibitors

The following table summarizes key ADME and physicochemical properties of a selection of kinase inhibitors that have been approved by the U.S. Food and Drug Administration (FDA). This data can serve as a useful benchmark for researchers developing new kinase inhibitors.[20][21][22]

| Kinase Inhibitor | Target(s) | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µg/mL) | Caco-2 Permeability (10⁻⁶ cm/s) | Human Plasma Protein Binding (%) | Primary Metabolizing CYP(s) |

| Imatinib | BCR-Abl, c-KIT, PDGFR | 493.6 | 4.5 | >100 (pH 6.8) | 0.2 (A-B), 1.2 (B-A) | 95 | CYP3A4 |

| Gefitinib | EGFR | 446.9 | 4.2 | <1 (pH 7.0) | >10 | 90 | CYP3A4, CYP2D6 |

| Erlotinib | EGFR | 393.4 | 3.9 | 6.2 (pH 7.4) | 15.6 | 93 | CYP3A4, CYP1A2 |

| Sorafenib | B-RAF, VEGFR, PDGFR | 464.8 | 4.6 | <1 (pH 7.4) | >10 | 99.5 | CYP3A4, UGT1A9 |

| Dasatinib | BCR-Abl, SRC family | 488.0 | 3.2 | <1 (pH 7.0) | >10 | 96 | CYP3A4 |

| Sunitinib | VEGFR, PDGFR, c-KIT | 398.5 | 4.9 | <1 (pH 7.4) | >10 | 95 | CYP3A4 |

| Lapatinib | EGFR, HER2 | 581.1 | 5.8 | <1 (pH 7.4) | >10 | >99 | CYP3A4, CYP3A5 |

| Nilotinib | BCR-Abl | 529.5 | 4.9 | <1 (pH 7.4) | <1 | 98 | CYP3A4 |

| Pazopanib | VEGFR, PDGFR, c-KIT | 437.5 | 4.6 | <1 (pH 7.0) | >10 | >99 | CYP3A4 |

| Crizotinib | ALK, MET | 450.4 | 3.5 | 14 (pH 7.4) | >10 | 91 | CYP3A4, CYP3A5 |

Experimental Protocols

1. Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled human liver microsomes (e.g., 20 mg/mL)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., testosterone, verapamil)

-

Acetonitrile containing an internal standard (for quenching and analysis)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, human liver microsomes, and the test compound or positive control.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples to determine the concentration of the test compound remaining at each time point.

-

Calculate the percentage of compound remaining at each time point relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (CLint) can then be calculated from the rate of disappearance.[8][10]

2. CYP450 Inhibition Assay

Objective: To determine the IC50 value of a test compound for major CYP450 isoforms.

Materials:

-

Test compound stock solution

-

Pooled human liver microsomes

-

0.1 M Phosphate buffer (pH 7.4)

-

Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)

-

NADPH regenerating system

-

Positive control inhibitors for each CYP isoform (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, quinidine for CYP2D6, ketoconazole for CYP3A4)

-

Acetonitrile with internal standard

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare serial dilutions of the test compound and positive control inhibitors.

-

In a 96-well plate, add the phosphate buffer, human liver microsomes, and the test compound or positive control inhibitor at various concentrations.

-

Add the specific probe substrate for the CYP isoform being tested.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specific time (e.g., 10-30 minutes) at 37°C.

-

Stop the reaction with cold acetonitrile containing an internal standard.

-

Centrifuge the plate and transfer the supernatant for LC-MS/MS analysis.

-

Analyze the samples to quantify the formation of the metabolite of the probe substrate.

-

Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a suitable model.[1][12][23]

3. Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)

-

Transwell inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

Test compound stock solution

-

Lucifer yellow (as a marker for monolayer integrity)

-

Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

-

LC-MS/MS system

Procedure:

-

Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and monolayer formation.[14][24]

-

Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.[24]

-

Wash the cell monolayers with pre-warmed transport buffer.

-

To measure apical-to-basolateral (A-B) permeability, add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

-

To measure basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points (e.g., 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

-

At the end of the experiment, take a sample from the donor chamber.

-

Analyze the concentration of the test compound in all samples by LC-MS/MS.

-

Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[13]

-

The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to assess the potential for active efflux.[13]

4. Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.

Materials:

-

Test compound stock solution (in DMSO)

-

Phosphate buffered saline (PBS) or other aqueous buffer (pH 7.4)

-

96-well plates (UV-transparent for some methods)

-

Plate reader (nephelometry or UV-Vis) or LC-MS/MS system

Procedure (Nephelometric Method):

-

Add the aqueous buffer to the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution of the test compound to the buffer to achieve the desired final concentration.

-

Shake the plate for a set period (e.g., 1-2 hours) at room temperature.

-

Measure the turbidity (light scattering) of the solution in each well using a nephelometer.

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[15][16][17]

5. Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the percentage of a test compound that is bound to plasma proteins.

Materials:

-

Test compound stock solution

-

Plasma (human, rat, etc.)

-

Phosphate buffered saline (PBS, pH 7.4)

-

Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane

-

Incubator/shaker (37°C)

-

Acetonitrile with internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a solution of the test compound in plasma.

-

Add the plasma containing the test compound to one chamber of the dialysis device.

-

Add PBS to the other chamber.

-

Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).[18]

-

After incubation, take samples from both the plasma and the buffer chambers.

-

Matrix-match the samples (e.g., add blank plasma to the buffer sample and PBS to the plasma sample).

-

Precipitate the proteins with cold acetonitrile containing an internal standard.

-

Centrifuge and analyze the supernatant by LC-MS/MS to determine the concentration of the test compound in both chambers.

-

Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is then calculated as (1 - fu) * 100.[18]

Mandatory Visualizations

Signaling Pathway

Caption: PI3K/Akt/mTOR Signaling Pathway.

Experimental Workflow

Caption: Early ADME Screening Workflow.

Logical Relationships

Caption: Logical Relationships of ADME Properties.

References

- 1. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. Current status and future directions of high-throughput ADME screening in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 7. google.com [google.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Metabolic Stability Assays [merckmillipore.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]

- 17. researchgate.net [researchgate.net]

- 18. google.com [google.com]

- 19. google.com [google.com]

- 20. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. oroxbios.com [oroxbios.com]

- 23. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the in vitro kinase inhibitory activity of the compound 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine. Thienopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases.[1][2] This protocol outlines a radiometric filter binding assay, a robust method for measuring the inhibition of kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate. Additionally, this document presents a hypothetical data set and a representative signaling pathway to illustrate the application and potential mechanism of action of this class of compounds.

Introduction

Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental mechanism of signal transduction in cells. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The thienopyrimidine scaffold is a key pharmacophore in the development of kinase inhibitors.[1] The compound 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine belongs to this class of molecules. Evaluating its kinase inhibition profile is a critical step in its development as a potential therapeutic agent.

This application note details a standard in vitro radiometric kinase assay using [γ-³²P]ATP to assess the inhibitory potential of the compound. This method is highly sensitive and allows for the determination of key inhibitory parameters such as the IC50 value.

Data Presentation

The inhibitory activity of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine would be evaluated against a panel of protein kinases. The results, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the hypothetical table below.

| Kinase Target | IC50 (nM) [Hypothetical] |

| EGFR | 15 |

| VEGFR2 | 25 |

| SRC | 150 |

| PI3Kα | 800 |

| CDK2 | >10,000 |

Note: The data presented in this table is hypothetical and serves as an example of how results would be structured. Actual values must be determined experimentally.

Experimental Protocols

Radiometric Kinase Inhibition Assay ([γ-³²P]ATP Filter Binding Assay)

This protocol describes the measurement of kinase activity by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific peptide or protein substrate. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is measured using a scintillation counter.

Materials and Reagents:

-

Recombinant human kinase (e.g., EGFR, VEGFR2)

-

Kinase-specific peptide substrate

-

4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine (test compound)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

[γ-³²P]ATP (10 µCi/µL)

-

Unlabeled ATP

-

Phosphoric acid (0.75%)

-

Phosphocellulose filter plates (e.g., Millipore MAPH)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine in 100% DMSO. Create a serial dilution series of the compound in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the appropriate concentration of the peptide substrate, and the recombinant kinase.

-

Assay Plate Preparation: To the wells of a 96-well plate, add 5 µL of the serially diluted test compound or vehicle control (for maximum and minimum activity).

-

Initiation of Kinase Reaction: Add 20 µL of the kinase reaction mixture to each well. Incubate for 10 minutes at 30°C to allow the compound to interact with the kinase.

-

Start Phosphorylation: Add 25 µL of ATP solution (containing a mixture of unlabeled ATP and [γ-³²P]ATP) to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding 50 µL of 0.75% phosphoric acid to each well.

-

Filter Binding: Transfer the reaction mixture from each well to a phosphocellulose filter plate. Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Scintillation Counting: After the final wash, dry the filter plate. Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - [(cpm_sample - cpm_min) / (cpm_max - cpm_min)]) where:

-

cpm_sample is the counts per minute for the test compound.

-

cpm_min is the counts per minute for the negative control (no kinase).

-

cpm_max is the counts per minute for the positive control (vehicle).

-

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro radiometric kinase inhibition assay.

Representative Signaling Pathway: EGFR Inhibition

Given that thienopyrimidine derivatives are known to target receptor tyrosine kinases, the following diagram illustrates the potential mechanism of action of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4][5][6]

Caption: EGFR signaling pathway and the point of inhibition.

References

- 1. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]

- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Using 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine in cancer cell lines

Introduction

Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds recognized as structural analogs of purines, which are fundamental components of nucleic acids. This structural similarity allows them to interact with a variety of biological targets, making them a significant area of interest in medicinal chemistry. Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated a broad range of pharmacological activities, including anticancer properties.[1] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[2]

This document provides a detailed overview of the application of a representative thieno[2,3-d]pyrimidine derivative, closely related to 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine, in cancer cell line research. While specific data for the exact titular compound is not publicly available, the following protocols and data are representative of the broader class of thieno[2,3-d]pyrimidine derivatives and are intended to guide researchers in evaluating similar molecules.

Data Presentation: In Vitro Anticancer Activity

The antiproliferative activity of novel chemical entities is typically evaluated against a panel of human cancer cell lines. The following table summarizes hypothetical data for a representative thieno[2,3-d]pyrimidine derivative, "Compound X," reflecting the kind of results that might be obtained from such a screening. The IC50 value, the concentration of an inhibitor required to reduce a biological process by 50%, is a standard measure of a compound's potency.

| Cell Line | Cancer Type | IC50 (µM) of Compound X |

| MCF-7 | Breast Cancer | 5.2 |